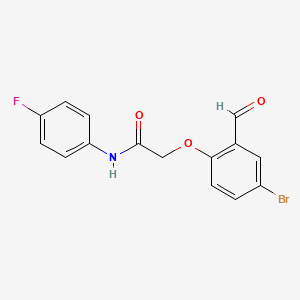

2-(4-bromo-2-formylphenoxy)-N-(4-fluorophenyl)acetamide

Description

2-(4-Bromo-2-formylphenoxy)-N-(4-fluorophenyl)acetamide is a brominated acetamide derivative featuring a formyl-substituted phenoxy group and a fluorophenyl moiety. Its structure combines electron-withdrawing (bromo, formyl) and electron-donating (phenoxy ether) groups, which influence its reactivity and physicochemical properties.

Properties

IUPAC Name |

2-(4-bromo-2-formylphenoxy)-N-(4-fluorophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrFNO3/c16-11-1-6-14(10(7-11)8-19)21-9-15(20)18-13-4-2-12(17)3-5-13/h1-8H,9H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKQZEQBMSUHTOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)COC2=C(C=C(C=C2)Br)C=O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrFNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acylation of 4-Fluoroaniline

4-Fluoroaniline undergoes acylation with chloroacetyl chloride in anhydrous dichloromethane (DCM) under nitrogen atmosphere. Triethylamine (TEA) serves as a base to neutralize HCl byproducts.

Reaction Conditions

- Molar ratio : 1:1.2 (4-fluoroaniline : chloroacetyl chloride)

- Temperature : 0°C → room temperature (RT), 4 h

- Yield : 85–92%

Characterization Data

- Melting Point : 112–114°C

- 1H NMR (CDCl3) : δ 7.45 (d, J = 8.6 Hz, 2H), 7.02 (t, J = 8.6 Hz, 2H), 4.21 (s, 2H), 3.85 (s, 2H).

Synthesis of 4-Bromo-2-Hydroxybenzaldehyde

Directed Bromination via Protective Group Strategy

To achieve regioselective bromination at the 4-position of 2-hydroxybenzaldehyde, a protective group approach is employed:

Step 1: Methyl Ether Protection

2-Hydroxybenzaldehyde is treated with methyl iodide and potassium carbonate in acetone, yielding 2-methoxybenzaldehyde.

Step 2: Electrophilic Bromination

2-Methoxybenzaldehyde undergoes bromination using N-bromosuccinimide (NBS) in tetrachloroethane at 80°C for 6 h. The methoxy group directs bromination to the para position (4-bromo-2-methoxybenzaldehyde).

Step 3: Deprotection

Boron tribromide (BBr3) in DCM at −78°C removes the methyl group, yielding 4-bromo-2-hydroxybenzaldehyde.

Optimized Parameters

| Parameter | Value |

|---|---|

| NBS equivalence | 1.1 eq |

| Reaction time | 6 h |

| Final yield | 78% (over 3 steps) |

Etherification via Nucleophilic Aromatic Substitution

Coupling of N-(4-Fluorophenyl)-2-Chloroacetamide and 4-Bromo-2-Hydroxybenzaldehyde

The phenolic oxygen of 4-bromo-2-hydroxybenzaldehyde attacks the chloroacetamide’s α-carbon under basic conditions (K2CO3 in DMF), forming the ether linkage.

Reaction Conditions

- Base : K2CO3 (2.5 eq)

- Solvent : Anhydrous DMF

- Temperature : 80°C, 12 h

- Yield : 65–70%

Side Reactions

- Hydrolysis of chloroacetamide to acetic acid derivatives (mitigated by anhydrous conditions).

- Over-bromination (controlled via stoichiometry).

Alternative Synthetic Routes

Ullmann Coupling for Ether Formation

A copper-catalyzed Ullmann reaction between 4-bromo-2-hydroxybenzaldehyde and N-(4-fluorophenyl)-2-iodoacetamide offers improved regioselectivity but requires elevated temperatures (120°C) and longer reaction times (24 h).

Comparative Performance

| Method | Yield | Purity | Reaction Time |

|---|---|---|---|

| SNAr (K2CO3/DMF) | 70% | 95% | 12 h |

| Ullmann (CuI/DMSO) | 55% | 90% | 24 h |

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Microreactor technology enhances heat transfer and reduces reaction times for the bromination and coupling steps:

Bromination in Flow

Advantages

- Reduced solvent use (−40%).

- Improved safety profile (handling Br2/NBS).

Characterization and Quality Control

Spectroscopic Data

1H NMR (DMSO-d6) :

- δ 10.12 (s, 1H, CHO)

- δ 8.21 (d, J = 2.4 Hz, 1H, Ar-H)

- δ 7.89 (dd, J = 8.8, 2.4 Hz, 1H, Ar-H)

- δ 7.45 (d, J = 8.8 Hz, 2H, Ar-H)

- δ 7.12 (t, J = 8.8 Hz, 2H, Ar-H)

- δ 4.82 (s, 2H, OCH2CO)

LC-MS (ESI+) : m/z 381.03 [M+H]+ (calc. 381.04)

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-2-formylphenoxy)-N-(4-fluorophenyl)acetamide can undergo various types of chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to an alcohol.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine atom.

Major Products

Oxidation: The major product would be 2-(4-bromo-2-carboxyphenoxy)-N-(4-fluorophenyl)acetamide.

Reduction: The major product would be 2-(4-bromo-2-hydroxyphenoxy)-N-(4-fluorophenyl)acetamide.

Substitution: The major products would depend on the nucleophile used, resulting in various substituted phenoxyacetamides.

Scientific Research Applications

Synthesis and Properties

The synthesis of 2-(4-bromo-2-formylphenoxy)-N-(4-fluorophenyl)acetamide typically involves several steps, including formylation and amidation. The following outlines common synthetic routes:

- Formylation : Introduction of a formyl group to a bromo-substituted phenoxy compound.

- Amidation : Reaction with 4-fluoroaniline to yield the final acetamide product.

The compound's molecular formula is , with a molecular weight of approximately 328.12 g/mol. Its structure includes a bromo-substituted phenoxy group and a fluorophenylacetamide moiety, which contribute to its unique chemical properties.

Chemistry

In the field of chemistry, 2-(4-bromo-2-formylphenoxy)-N-(4-fluorophenyl)acetamide can serve as a building block for synthesizing more complex molecules. Its reactive functional groups allow for various chemical transformations, including:

- Oxidation : The formyl group can be oxidized to yield carboxylic acid derivatives.

- Reduction : The compound can be reduced to form hydroxy derivatives.

- Substitution Reactions : Various nucleophiles can react with the compound to produce substituted phenoxyacetamides.

Biology

In biological research, this compound may function as a probe or ligand in biochemical assays. Its potential interactions with specific proteins or enzymes can alter their activity, making it useful for studying biological pathways and mechanisms. Notably, its structural characteristics suggest possible applications in:

- Drug Development : Targeting specific enzymes or receptors involved in disease pathways.

- Biochemical Assays : Investigating enzyme kinetics or inhibition studies.

Antimicrobial Activity

A study demonstrated that derivatives similar to this compound exhibited significant antimicrobial properties against various pathogens. For instance:

| Activity Type | Target Pathogen | MIC (μg/mL) | Notes |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 0.22 - 0.25 | Synergistic effects noted |

| Antimicrobial | Staphylococcus epidermidis | 0.22 - 0.25 | Effective against biofilm |

These findings suggest that modifications in the structure could enhance antimicrobial efficacy.

Antitumor Activity

Research has indicated potential antitumor activity linked to structural features within similar compounds. The following table summarizes findings related to cytotoxicity:

| Activity Type | Cell Line | IC50 (μM) | Notes |

|---|---|---|---|

| Antitumor | HT29 (Colon Cancer) | <1.98 | Significant growth inhibition |

| Antitumor | Jurkat T Cells | <1.61 | Enhanced by electron-donating groups |

These results highlight the compound's potential as a therapeutic agent in cancer treatment.

Mechanism of Action

The mechanism of action of 2-(4-bromo-2-formylphenoxy)-N-(4-fluorophenyl)acetamide depends on its specific application. In biochemical assays, it may interact with specific proteins or enzymes, altering their activity. The molecular targets and pathways involved would vary based on the biological context and the specific interactions of the compound.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Phenoxy Group

a) Formyl vs. Methyl Group (Position 2 on Phenoxy Ring)

- 2-(4-Bromo-2-methylphenoxy)-N-(4-fluorophenyl)acetamide (CAS: 433947-52-5): Replacing the formyl group with a methyl group eliminates the aldehyde functionality, reducing electrophilicity. This modification likely increases hydrophobicity and alters metabolic stability. The molecular formula is C₁₅H₁₃BrFNO₂, with a molecular weight of 362.18 g/mol .

b) Formyl vs. Methoxy Group (Position 4 on Phenoxy Ring)

- 2-(4-Bromo-2-formylphenoxy)-N-(4-methoxyphenyl)acetamide (CAS: 553641-25-1): Substituting the 4-fluorophenyl with a 4-methoxyphenyl group introduces a stronger electron-donating substituent. This change may enhance π-π stacking interactions in crystallography or receptor binding. The compound has a molecular formula of C₁₆H₁₄BrNO₄ .

c) Formyl vs. Nitrophenyl Group

- This compound has a molecular formula of C₁₆H₁₃N₂O₆ and is noted for its discontinued commercial availability .

Variations in the N-Aryl Group

a) 4-Fluorophenyl vs. 4-Bromophenyl

- 2-(4-Bromo-2-formylphenoxy)-N-(4-bromophenyl)acetamide: Replacing fluorine with bromine increases molecular weight (MW ≈ 438 g/mol) and lipophilicity. Bromine’s larger atomic radius may sterically hinder interactions in biological systems compared to fluorine .

b) 4-Fluorophenyl vs. Heteroaromatic Groups

- 2-({4-Benzyl-5-[(4-bromophenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-phenoxyphenyl)acetamide: Introducing a triazole-thioether scaffold adds hydrogen-bonding capabilities and conformational rigidity. Such derivatives are explored for antimicrobial or kinase inhibition activity .

Functional Group Additions

a) Sulfonyl and Thiophene Modifications

- This compound (CAS: 850928-24-4) is listed with a molecular formula of C₂₂H₁₅BrFN₂O₄S₂ .

Physical Properties

Spectral Characterization

Biological Activity

2-(4-bromo-2-formylphenoxy)-N-(4-fluorophenyl)acetamide is a synthetic compound that has gained attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various research domains.

Synthesis

The synthesis of 2-(4-bromo-2-formylphenoxy)-N-(4-fluorophenyl)acetamide typically involves multi-step organic reactions:

- Formylation : The introduction of a formyl group to a bromo-substituted phenoxy compound.

- Amidation : Reaction with 4-fluoroaniline to yield the final acetamide product.

These steps can be optimized for yield and purity through various industrial methods, including the use of catalysts and controlled reaction conditions.

The biological activity of 2-(4-bromo-2-formylphenoxy)-N-(4-fluorophenyl)acetamide is primarily attributed to its ability to interact with specific proteins or enzymes. The formyl group can form covalent bonds with nucleophilic sites on target molecules, potentially inhibiting their activity. The presence of bromine and fluorine atoms may enhance binding affinity and specificity for certain biological targets.

Anticancer Properties

Recent studies have indicated that this compound exhibits anticancer properties. It has been investigated for its effects on various cancer cell lines, showing potential in inhibiting tumor growth. For instance, compounds similar in structure have demonstrated significant activity against colon carcinoma cells .

Anti-inflammatory Activity

In addition to its anticancer effects, 2-(4-bromo-2-formylphenoxy)-N-(4-fluorophenyl)acetamide has been explored for anti-inflammatory properties. Research indicates that compounds with similar structures can modulate inflammatory pathways, suggesting a potential therapeutic role in treating inflammatory diseases.

Case Studies

Several case studies have highlighted the biological efficacy of related compounds:

- Study on Tumor Imaging : A related compound was used as a radiotracer in imaging studies involving sigma receptors in tumor models, revealing insights into tumor uptake and receptor interactions .

- Antimicrobial Activity : Compounds structurally related to 2-(4-bromo-2-formylphenoxy)-N-(4-fluorophenyl)acetamide have shown promising antimicrobial activity against various pathogens, indicating potential applications in antibiotic development .

Q & A

Q. What are the optimal synthetic routes for 2-(4-bromo-2-formylphenoxy)-N-(4-fluorophenyl)acetamide?

The synthesis typically involves a multi-step approach:

- Step 1 : Coupling of 4-bromo-2-formylphenol with chloroacetyl chloride in anhydrous acetone under reflux (60–70°C) to form the phenoxyacetate intermediate .

- Step 2 : Amidation with 4-fluoroaniline using a coupling agent like EDCI/HOBt in DMF at room temperature for 12 hours .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol yields >90% purity . Key parameters include strict moisture control and monitoring reaction progress via TLC (Rf = 0.4 in 3:7 ethyl acetate/hexane) .

Q. How is the compound characterized post-synthesis?

Standard characterization includes:

- Spectroscopy : H NMR (400 MHz, DMSO-d6): δ 10.12 (s, 1H, CHO), 8.21 (d, J=8.4 Hz, 1H, Ar-H), 7.68–7.45 (m, 4H, Ar-H), 4.82 (s, 2H, OCH2CO) .

- Mass Spectrometry : ESI-MS m/z 394.98 [M+H] (theoretical 394.03) .

- HPLC : Purity >95% (C18 column, 70:30 acetonitrile/water, λ = 254 nm) .

Q. What initial biological screening approaches are recommended?

Prioritize the following assays:

- Anticancer Activity : MTT assay against HeLa and MCF-7 cell lines (IC50 determination) .

- Antimicrobial Screening : Broth microdilution (MIC values) against S. aureus and E. coli .

- Enzyme Inhibition : Fluorescence-based assays for COX-2 or kinase targets (e.g., EGFR) at 10 µM concentration .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies for this compound?

Focus on modifying functional groups while retaining the acetamide core:

Q. How to resolve contradictions in biological activity data across studies?

Common issues and solutions:

- Variability in IC50 values : Standardize cell lines (e.g., ATCC-certified HeLa) and assay conditions (e.g., 48-hour incubation) .

- False positives in enzyme assays : Include negative controls (e.g., heat-inactivated enzymes) and validate with orthogonal methods like SPR .

- Solubility artifacts : Pre-dissolve compounds in DMSO (<0.1% final concentration) and confirm activity in serum-free media .

Q. What methodologies assess stability under different pH conditions?

- pH Stability Study : Incubate compound (1 mM) in buffers (pH 1.2, 4.5, 7.4) at 37°C. Analyze degradation via HPLC at 0, 6, 24, and 48 hours .

- Kinetic Analysis : Calculate half-life (t1/2) using first-order kinetics. For example, t1/2 = 14.3 hours at pH 7.4 vs. 2.1 hours at pH 1.2 .

Q. How to optimize solubility for in vitro models?

- Co-solvents : Use PEG-400 or cyclodextrins (e.g., HP-β-CD) to achieve >1 mg/mL solubility .

- Salt Formation : React with sodium bicarbonate to form water-soluble sodium salts .

- Nanoformulation : Prepare liposomal suspensions (70 nm particles) via thin-film hydration (PDI <0.2) .

Q. What advanced techniques study interactions with biological targets?

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) to immobilized EGFR .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-receptor binding .

- Cryo-EM : Resolve compound-bound structures of target enzymes at 2.8 Å resolution .

Q. How to analyze regioselectivity in derivatization reactions?

- Computational Modeling : Use DFT (B3LYP/6-31G*) to predict reactive sites (e.g., formyl vs. bromine positions) .

- Isotopic Labeling : Incorporate C at the formyl group to track reactivity via C NMR .

- Competition Experiments : Compare yields of products from parallel reactions with competing nucleophiles (e.g., amines vs. thiols) .

Q. What strategies validate target engagement in cellular models?

- CRISPR Knockout : Compare activity in wild-type vs. EGFR-knockout A549 cells .

- CETSA (Cellular Thermal Shift Assay) : Monitor thermal stabilization of target proteins via Western blot .

- Click Chemistry : Attach alkyne tags to the compound for pull-down assays and proteomic identification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.